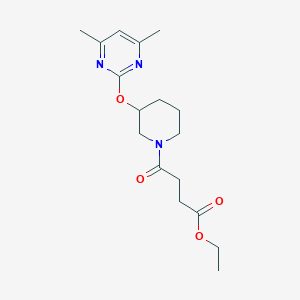
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as EDP-420 or JNJ-632 and has been found to exhibit promising results in various preclinical studies.
科学研究应用
Anti-Fibrosis Activity in Pharmacology
Scientific Field
Pharmacology
Application Summary
This compound has been studied for its potential anti-fibrotic activity, particularly in the treatment of liver fibrosis. Fibrosis is the excessive accumulation of extracellular matrix proteins and is a characteristic of chronic liver diseases.
Results
The studies revealed that certain derivatives, specifically ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro.
Antimicrobial Properties in Microbiology
Scientific Field
Microbiology
Application Summary
The compound’s derivatives have been explored for their antimicrobial properties, which are crucial in the development of new antibiotics to combat resistant strains of bacteria and fungi.
Methods of Application
Synthesis of the compound followed by characterization and in-vitro testing against various bacterial and fungal strains. The antimicrobial activity was assessed using standard assays.
Results
The compounds displayed moderate to good antimicrobial and antifungal activities against a range of pathogens, including S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer .
Antioxidant Potential in Biochemistry
Scientific Field
Biochemistry
Application Summary
Antioxidants are vital in protecting cells from oxidative stress. This compound has been evaluated for its antioxidant potential, which could have implications in various diseases, including cancer and neurodegenerative disorders.
Methods of Application
The compound was tested for its ability to scavenge free radicals and chelate metal ions using assays like DPPH radical scavenging and ferrous ion chelation.
Results
The studies indicated that the compound and its derivatives exhibited good antioxidant potentials, as evidenced by their performance in the assays mentioned above .
Synthetic Precursor in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
As a synthetic precursor, this compound is used in the synthesis of various bioactive molecules, which can lead to the development of new drugs.
Methods of Application
The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.
Results
The synthesis processes have led to the creation of libraries of novel compounds that are now being screened for various pharmacological activities .
Drug Discovery in Chemical Biology
Scientific Field
Chemical Biology
Application Summary
In drug discovery, the compound’s derivatives are being investigated for their potential to act as lead compounds in the development of new therapeutic agents.
Methods of Application
The compound undergoes various chemical modifications to enhance its biological activity and selectivity towards specific targets.
Results
The modification of the compound has resulted in derivatives that show promise as lead compounds for further drug development .
Pharmacological Activity Profiling in Pharmaceutical Sciences
Scientific Field
Pharmaceutical Sciences
Application Summary
The compound’s derivatives are profiled for a wide range of pharmacological activities, including analgesic, anti-epileptic, antiviral, anti-hypertensive, and more.
Methods of Application
The derivatives are subjected to a series of pharmacological assays to determine their efficacy and safety profiles.
Results
The profiling has identified several derivatives with diverse pharmacological activities, which could be further developed into therapeutic agents .
This analysis provides a detailed look at the multifaceted applications of “Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate” in various scientific fields, highlighting its potential as a versatile compound in research and drug development. The results from these studies are promising and suggest a wide range of possible benefits and applications.
Anti-Tumor Activity in Oncology
Scientific Field
Oncology
Application Summary
This compound has been investigated for its potential use in cancer treatment due to its anti-tumor properties.
Methods of Application
The compound was tested on various cancer cell lines to assess its cytotoxicity. Methods included MTT assays, flow cytometry, and Western blotting to evaluate apoptosis and cell cycle arrest.
Results
The compound demonstrated significant cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Neuroprotective Effects in Neuroscience
Scientific Field
Neuroscience
Application Summary
Neurodegenerative diseases are a major focus of neuroscience research. This compound has been studied for its neuroprotective effects that could potentially treat conditions like Alzheimer’s and Parkinson’s disease.
Methods of Application
In vitro studies using neuronal cell cultures and in vivo studies in animal models were conducted to evaluate the neuroprotective effects of the compound.
Results
The compound showed promising results in protecting neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease treatment .
Anti-Inflammatory Activity in Immunology
Scientific Field
Immunology
Application Summary
Inflammation is a biological response to harmful stimuli. The compound’s anti-inflammatory activity has been explored for its potential therapeutic applications.
Methods of Application
The anti-inflammatory activity was assessed using in vitro assays such as nitric oxide production and in vivo models of inflammation.
Results
The compound exhibited significant anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and mediators .
Cardiovascular Protection in Cardiology
Scientific Field
Cardiology
Application Summary
Cardiovascular diseases are the leading cause of death globally. The compound’s cardiovascular protective effects have been studied for their potential to prevent heart diseases.
Results
It showed potential in improving cardiac function and reducing the risk factors associated with cardiovascular diseases .
Antiviral Properties in Virology
Scientific Field
Virology
Application Summary
With the ongoing threat of viral epidemics, the antiviral properties of this compound have been a significant area of research.
Methods of Application
The compound was tested against various viruses in vitro to assess its ability to inhibit viral replication.
Results
The compound displayed antiviral activity against several viruses, including influenza and HIV, making it a candidate for further antiviral drug development .
Agricultural Chemical Development in Agrochemistry
Scientific Field
Agrochemistry
Application Summary
The compound’s potential use in agriculture as a chemical agent to protect crops from pests and diseases has been explored.
Methods of Application
The compound was tested for its pesticidal and fungicidal activities on various crops and pests in controlled agricultural settings.
Results
It showed effectiveness in controlling certain pests and diseases, suggesting its potential application in developing new agrochemicals .
属性
IUPAC Name |
ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCTVYVQBNXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

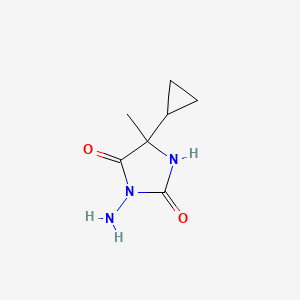
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)
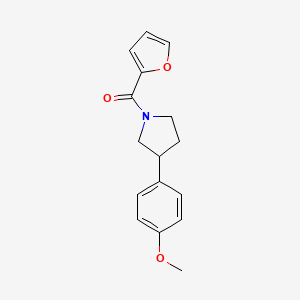
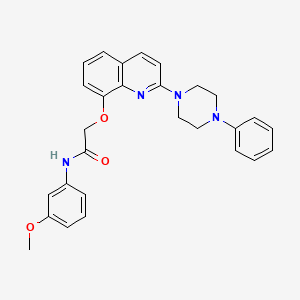
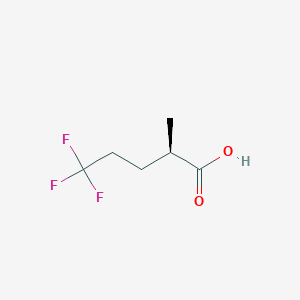
![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)
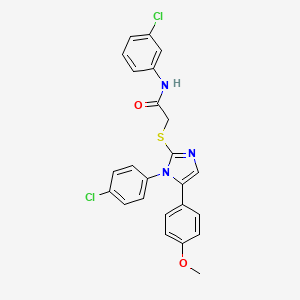
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
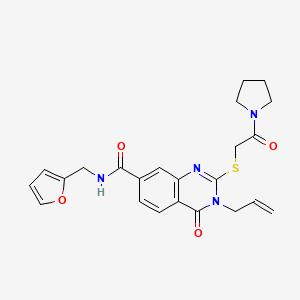
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)